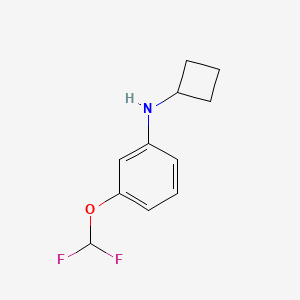

N-cyclobutyl-3-(difluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyl-3-(difluoromethoxy)aniline: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to an aniline derivative with a difluoromethoxy group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with aniline derivatives and cyclobutyl halides.

Reaction Steps: The process involves a series of reactions, including nucleophilic substitution and coupling reactions.

Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.

Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of nitro compounds, hydroxyl groups, and carboxylic acids.

Reduction Products: Reduction reactions can produce amines and other reduced derivatives.

Substitution Products: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-cyclobutyl-3-(difluoromethoxy)aniline is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it valuable in the development of new chemical reactions and processes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into various biological processes.

Medicine: this compound is being explored for its medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the treatment of diseases that involve specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-cyclobutyl-3-(difluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclohexyl-3-(difluoromethoxy)aniline: Similar structure but with a cyclohexyl group instead of cyclobutyl.

N-ethyl-3-(difluoromethoxy)aniline: Ethyl group replacing the cyclobutyl group.

N-cyclobutyl-3-(fluoromethoxy)aniline: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.

Uniqueness: N-cyclobutyl-3-(difluoromethoxy)aniline stands out due to its unique combination of the cyclobutyl group and the difluoromethoxy group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

N-cyclobutyl-3-(difluoromethoxy)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutyl group and a difluoromethoxy substituent on the aniline structure. These modifications are believed to enhance its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to engage with hydrophobic regions in proteins or enzymes, while the cyclobutyl group introduces steric hindrance that can influence binding affinity and selectivity. This mechanism allows the compound to modulate the activity of target proteins or enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential anti-cancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific inflammatory pathways.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine release | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed at concentrations as low as 5 µM, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclobutyl-4-fluoroaniline | Fluoro group at para position | Moderate anti-tumor activity |

| N-cyclobutyl-2-fluoroaniline | Fluoro group at ortho position | Low anti-inflammatory activity |

| N-cyclobutyl-3-chloroaniline | Chloro group at meta position | Limited neuroprotective effects |

This comparative analysis highlights the distinct biological profiles that arise from variations in substituents on the aniline ring.

Properties

IUPAC Name |

N-cyclobutyl-3-(difluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-10-6-2-5-9(7-10)14-8-3-1-4-8/h2,5-8,11,14H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIWHPSXNVIDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.